REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[CH3:12][C:13]([O-])([CH3:15])[CH3:14].[K+].C([OH:20])C>>[F:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[N:9]=[CH:14][C:13]([CH:15]=[O:20])=[CH:12][N:8]=2)=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
4-fluorobenzamidine hydrochloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=CC=C(C(=N)N)C=C1
|
Name
|
2-dimethylaminomethylene-1,3-bis(dimethylimmonio)propane bis(tetrafluoroborate)
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 h
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration, water and ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WASH
|
Details
|
The organic phase was washed with a potassium hydrogensulfate solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC=C(C=N1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |